Product packaging for Dihydroisopimaric acid(Cat. No.:CAS No. 5673-36-9)

Dihydroisopimaric acid

Cat. No.: B1506342
CAS No.: 5673-36-9
M. Wt: 304.5 g/mol
InChI Key: NQJDHQUUJULIEJ-MWDBYQCVSA-N
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Description

Dihydroisopimaric acid (CAS 5673-36-9) is a diterpenoid carboxylic acid with the molecular formula C 20 H 32 O 2 and a molecular weight of 304.47 g/mol . This compound is a solid at room temperature and is categorized among the resin acids, a class of tricyclic diterpenoids naturally found in coniferous softwoods . A key area of research for this compound is its role as a potassium channel activator. Studies have shown that it activates the BK channel alpha-beta1 subunit, an effect directly measured under whole-cell voltage clamp conditions. Using a voltage-sensitive dye, this compound (at 10 µM) was observed to cause a significant hyperpolarization of the membrane in HEK cells expressing these channels . This specific activity makes it a valuable compound for investigating the function and modulation of ion channels in physiological and pathophysiological contexts. From an environmental science perspective, this compound is identified as a resin acid of interest in the analysis of surface waters and effluents, particularly those associated with the pulp and paper industry where it is monitored as a priority contaminant . The compound is for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate care and refer to the available safety data for detailed handling instructions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H32O2 B1506342 Dihydroisopimaric acid CAS No. 5673-36-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,4aR,4bS,7S)-7-ethyl-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O2/c1-5-18(2)12-9-15-14(13-18)7-8-16-19(15,3)10-6-11-20(16,4)17(21)22/h7,15-16H,5-6,8-13H2,1-4H3,(H,21,22)/t15-,16?,18-,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQJDHQUUJULIEJ-MWDBYQCVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCC2C(=CCC3C2(CCCC3(C)C(=O)O)C)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]1(CC[C@H]2C(=CCC3[C@@]2(CCC[C@]3(C)C(=O)O)C)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70205287
Record name Dihydroisopimaric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70205287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5673-36-9
Record name Dihydroisopimaric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005673369
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydroisopimaric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70205287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence, Isolation, and Advanced Extraction Methodologies for Dihydroisopimaric

Phytochemical Survey of Dihydroisopimaric-Producing Organisms and Biological Sources

Dihydroisopimaric acid is found within the complex chemical makeup of several plants. It is often a component of the plant's resin or oleoresin, which serves protective functions for the plant.

Phytochemical investigations have identified this compound in various plant species. For instance, it has been detected in the fruits of Annona glabra. ekb.eg This plant has been a subject of study for its diverse chemical constituents, which include a range of diterpenoids. ekb.eg Additionally, resin acids, including this compound, are known to be present in pine resin. researchgate.net The compound has also been reported in Tetraclinis articulata. nih.gov Archaeological studies have even identified this compound in plant remains from historical sites, indicating its long-standing presence in certain flora. ms.gov The specific concentration and presence of this compound can be influenced by factors such as the particular plant species, its geographic location, and the prevailing environmental conditions.

Plant SpeciesPart of Plant
Annona glabraFruit
Pine SpeciesResin
Tetraclinis articulataNot specified

Optimized Chromatographic Techniques for Dihydroisopimaric Isolation from Complex Natural Matrices

The isolation of this compound from crude plant extracts presents a significant challenge due to the presence of a multitude of other, often structurally similar, compounds. Chromatographic methods are indispensable for navigating this complexity and achieving separation.

High-Performance Liquid Chromatography (HPLC) for Preparative Isolation

Preparative High-Performance Liquid Chromatography (HPLC) stands as a highly effective method for obtaining this compound in a state of high purity. This technique involves pumping a solution of the mixture (the mobile phase) through a column containing a solid adsorbent material (the stationary phase) at high pressure. The separation of the mixture's components is based on their differing interactions with the stationary phase. For diterpenoids such as this compound, reversed-phase HPLC is a common choice. This involves a nonpolar stationary phase (like C18) and a polar mobile phase, which is often a mixture of water and solvents like acetonitrile (B52724) or methanol (B129727) that is varied in composition during the separation. This variation, known as a gradient, allows for the effective separation of a wide range of compounds. Detectors, such as a photodiode array (PDA) or a mass spectrometer (MS), are used to identify and enable the collection of the purified this compound.

Flash Chromatography for Enriched Fractionation

As a preliminary purification step, flash chromatography is frequently employed to process the initial crude extract. nih.gov This technique serves to create fractions that are enriched in this compound, simplifying subsequent purification. nih.gov Flash chromatography is an air-pressure driven form of column chromatography that is faster than the traditional gravity-based method. nih.gov Silica gel is a commonly used stationary phase for separating diterpenes. nih.gov By progressively increasing the polarity of the solvent system, for example, by using a changing mixture of hexane (B92381) and ethyl acetate, the crude extract can be separated into various fractions. nih.gov this compound will be concentrated in specific fractions, which can then be subjected to further purification by methods like preparative HPLC. nih.gov

Advanced Extraction Protocols for Enhanced Dihydroisopimaric Yield and Purity

The initial extraction from the plant material is a pivotal step that significantly impacts the final yield and purity of the isolated compound. Modern extraction protocols offer improvements over traditional solvent-based methods, providing benefits such as increased efficiency, lower solvent usage, and faster processing times.

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction (SFE) is an advanced extraction method that utilizes a supercritical fluid, most often carbon dioxide (CO2), as the extraction solvent. In its supercritical state, CO2 exhibits properties of both a liquid and a gas, enabling it to penetrate solid materials like a gas while dissolving compounds like a liquid. The solvating power of the supercritical fluid can be precisely controlled by adjusting temperature and pressure, allowing for the selective extraction of compounds like this compound. The efficiency of extracting more polar diterpenoids can be improved by adding a co-solvent, such as ethanol (B145695) or methanol. A key advantage of SFE is the avoidance of large quantities of organic solvents, yielding a final product that is free from solvent contamination.

Microwave-Assisted Extraction (MAE)

Microwave-Assisted Extraction (MAE) is another contemporary technique that employs microwave energy to heat the solvent and plant material, thereby speeding up the extraction process. The direct heating of the sample by microwaves causes a rapid temperature increase, leading to the rupture of plant cells and the release of their chemical constituents into the solvent. This method results in substantially shorter extraction times and can lead to higher yields compared to conventional techniques. The choice of solvent is critical in MAE, as its ability to absorb microwave energy will affect the extraction efficiency. For diterpenoid extraction, polar solvents or solvent mixtures with a polar component are generally used.

Extraction TechniquePrincipleAdvantages
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid (e.g., CO2) as a highly tunable solvent.Selective, avoids organic solvents, yields solvent-free extract.
Microwave-Assisted Extraction (MAE) Uses microwave energy for rapid heating of the solvent and sample.Fast extraction times, potentially higher yields, reduced solvent volume.

Ultrasonic-Assisted Extraction (UAE)

Ultrasonic-Assisted Extraction (UAE) is a modern and efficient technique for isolating bioactive compounds, such as this compound, from plant materials. mdpi.com This method utilizes high-frequency sound waves (typically ≥ 20 kHz) to create acoustic cavitation in the solvent. nih.gov The formation and collapse of these cavitation bubbles near the plant cell walls generate micro-jets and shockwaves, which disrupt the cellular structure. nih.govmdpi.com This disruption facilitates the release of intracellular components and enhances the penetration of the solvent into the plant matrix, thereby improving mass transfer. mdpi.comresearchgate.net Consequently, UAE can lead to higher extraction yields in shorter times and at lower temperatures compared to conventional methods like maceration or Soxhlet extraction, making it a more cost-effective and environmentally friendly option. mdpi.com

The efficiency of UAE is influenced by several key parameters, including the type of solvent, temperature, extraction time, and the power and frequency of the ultrasound. Research on the extraction of related diterpenes and resin acids provides insight into the optimal conditions that would likely be applicable for this compound. For instance, studies on other diterpenoids have shown that using a polar solvent like ethanol, often mixed with water, can be highly effective. mdpi.complos.org The temperature is typically kept low to moderate to prevent the degradation of thermally sensitive compounds. google.com

Table 1: General Parameters for Ultrasonic-Assisted Extraction of Diterpenoids

ParameterTypical RangeRationale
Frequency 20 kHz - 50 kHzStandard range for generating effective acoustic cavitation for plant cell disruption. google.comscielo.br
Temperature 20°C - 60°CBalances extraction efficiency with the need to prevent thermal degradation of the target compound. google.commdpi.com
Extraction Time 10 min - 90 minUAE significantly reduces extraction time compared to conventional methods. mdpi.comgoogle.com
Solvent Ethanol, Methanol, Acetone (often in aqueous solutions)Choice depends on the polarity of the target compound. Ethanol is a common and effective choice for many diterpenes. mdpi.comgoogle.com
Solid-to-Solvent Ratio 1:10 g/mL - 1:30 g/mLA higher ratio can enhance the concentration gradient, improving mass transfer. mdpi.commdpi.com

Detailed research into the extraction of various phytochemicals highlights the specific advantages of UAE. For example, in the extraction of phenolic diterpenes from rosemary, UAE significantly shortened the processing time to around 10-12 minutes while achieving similar or higher yields compared to 70 minutes of conventional extraction. mdpi.com The mechanism involves the ultrasonic waves breaking down cell walls, allowing for better contact between the solvent and the plant material. mdpi.com The collapse of cavitation bubbles acts as a "solvent micro-pump," forcing the solvent into the cells to dissolve the components. mdpi.com

While specific optimization studies for this compound using UAE are not extensively documented in publicly available literature, data from related compounds, such as other resin acids and diterpenes, provide a strong foundation for developing an effective extraction protocol. The optimization of UAE parameters is often achieved using statistical methods like Response Surface Methodology (RSM) to identify the ideal combination of solvent concentration, temperature, and time for maximizing the yield of the target compound. plos.orgmdpi.com For example, the optimization of UAE for phenolic compounds from Clerodendrum cyrtophyllum leaves found specific optimal conditions of 60.9% ethanol, 85.4 minutes, and 63.3°C for maximum total phenolic content extraction. plos.org Such methodologies could be readily applied to maximize the extraction of this compound.

Table 2: Research Findings on Optimized UAE Conditions for Related Compound Classes

Plant/Compound ClassOptimal SolventOptimal Temperature (°C)Optimal Time (min)Key FindingSource
Phenolic Diterpenes (from Rosemary)60% EthanolNot specified~10-12UAE significantly enhanced the extraction rate, especially with ethanol. mdpi.com
Phenols & Flavonoids (from C. cyrtophyllum)60.9% Ethanol63.385.4Ethanol concentration was identified as the most critical factor in the extraction process. plos.org
Phenolic Compounds (from P. schimperi)Not specified54.448UAE demonstrated considerable benefits over conventional methods at lower temperatures and shorter durations. mdpi.com
Flavonoids (from E. ulmoides leaves)70% Ethanol2525Optimal conditions included an ultrasonic power of 250 W and a solid-liquid ratio of 1:30 g/mL. mdpi.com

The application of UAE for diterpene extraction has been shown to be more efficient than classical methods. For instance, using an ultrasonic probe on dry plant tissues at low temperatures resulted in nearly double the extraction yields compared to maceration at room temperature or the Soxhlet technique. google.com This demonstrates the potential of UAE as a superior method for the isolation of this compound from its natural sources.

Biosynthetic Pathways and Genetic Regulation of Dihydroisopimaric Production

Elucidation of Isoprenoid Precursor Biosynthesis (e.g., MEP and MVA Pathways) Leading to Dihydroisopimaric Acid

The fundamental building blocks for this compound, as with all terpenoids, are the five-carbon isomers isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized through two primary pathways: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.

The MVA pathway, typically active in the cytoplasm and mitochondria of higher plants, commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This is subsequently reduced to mevalonic acid, which then undergoes a series of phosphorylations and decarboxylation to yield IPP. IPP can then be isomerized to DMAPP.

In contrast, the MEP pathway, located in the plastids of plants and many microorganisms, begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate. A series of enzymatic steps, including reduction and rearrangement reactions, leads to the formation of MEP, which is then converted to IPP and DMAPP. While both pathways produce the same isoprenoid precursors, they are spatially and often functionally distinct within the cell. The precursor for diterpenoids like this compound, geranylgeranyl pyrophosphate (GGPP), is typically synthesized in the plastids via the MEP pathway. researchgate.net

Identification and Characterization of Diterpene Synthase Enzymes (e.g., DiTPS) in this compound Biosynthesis

The formation of the characteristic tricyclic pimarane (B1242903) skeleton of this compound from the linear precursor GGPP is catalyzed by a class of enzymes known as diterpene synthases (DiTPS). researchgate.net This process is a crucial step that dictates the foundational structure of the final molecule. The cyclization of GGPP to form diterpenes is a complex process that can result in a wide variety of skeletal structures. researchgate.net

In the biosynthesis of pimarane-type diterpenes, a Class II DiTPS first catalyzes the protonation-initiated cyclization of GGPP to form a bicyclic intermediate, (+)-copalyl diphosphate (B83284) ((+)-CPP). Subsequently, a Class I DiTPS facilitates the ionization of the diphosphate group and a further cyclization cascade, followed by deprotonation, to yield the pimaradiene scaffold. While specific DiTPSs for this compound have not been definitively characterized in all organisms, studies on related diterpenoids in various plants, such as Marrubium vulgare and Scoparia dulcis, have identified and functionally characterized DiTPSs responsible for the synthesis of similar labdane-related and tetracyclic diterpenes. nih.govnih.gov For instance, research on Marrubium vulgare led to the identification of a functional DiTPS pair, MvCPS1 and MvELS, which produce a unique oxygenated diterpene scaffold. nih.gov

Role of Cytochrome P450 Monooxygenases in Oxidative Modifications of the Dihydroisopimaric Skeleton

Following the formation of the initial diterpene hydrocarbon skeleton by DiTPSs, a diverse array of chemical modifications are introduced by cytochrome P450 monooxygenases (CYP450s). These enzymes are crucial for the functionalization of the diterpene backbone, adding hydroxyl, carboxyl, or other oxygen-containing groups that contribute to the vast structural diversity and biological activities of these compounds.

In the context of this compound, CYP450s are responsible for the oxidative modifications that distinguish it from the parent pimaradiene scaffold. While the specific CYP450s involved in this compound biosynthesis are not fully elucidated, research on other diterpenoids provides a model for their action. For example, in the biosynthesis of carnosic acid, a series of CYP450s (CYP76AK6-8) catalyze sequential oxidations. researchgate.net Similarly, plant CYP450s are known to decorate basic triterpenoid (B12794562) skeletons with various oxygen-containing groups at specific positions. mdpi.com The oxidation of this compound derivatives has been studied chemically, for instance, using 3-chloroperbenzoic acid or selenium dioxide, which results in the formation of epoxy and hydroxy derivatives, respectively, highlighting potential sites for enzymatic oxidation. researchgate.net

Transcriptional and Post-Transcriptional Regulation of Genes Encoding Dihydroisopimaric Biosynthetic Enzymes

The production of this compound is tightly controlled at the genetic level to ensure its synthesis occurs at the appropriate time and in the correct tissues. This regulation primarily happens at the transcriptional level, where the expression of genes encoding the biosynthetic enzymes (DiTPSs and CYP450s) is controlled by various transcription factors.

Environmental cues and developmental signals can induce the expression of these genes. For example, injury to coniferous trees is known to increase the production of resin acids, a class of compounds that includes this compound. ualberta.ca This suggests the existence of signaling pathways that respond to stress by upregulating the transcription of the necessary biosynthetic genes. While specific regulatory networks for this compound are still under investigation, research on other terpenoids has shown that transcription factors from families such as WRKY, bHLH, and AP2/ERF play significant roles in modulating the expression of terpenoid biosynthesis genes. Post-transcriptional regulation, including mRNA stability and protein turnover, also likely contributes to the fine-tuning of this compound production.

Metabolic Engineering Strategies for Heterologous Production of this compound

The potential applications of this compound and its derivatives have spurred interest in developing sustainable and scalable production methods through metabolic engineering. Heterologous production in microbial hosts like Escherichia coli or yeast (Saccharomyces cerevisiae) offers a promising alternative to extraction from natural sources.

Successful metabolic engineering for this compound production requires the introduction of the entire biosynthetic pathway into the host organism. This involves several key steps:

Enhancing Precursor Supply: Overexpressing key enzymes of the MVA or MEP pathway to increase the intracellular pool of GGPP.

Introducing Biosynthetic Genes: Cloning and expressing the genes encoding the specific DiTPSs and CYP450s responsible for this compound synthesis.

Optimizing Enzyme Activity and Host Metabolism: Fine-tuning the expression levels of the biosynthetic genes and modifying the host's native metabolism to direct carbon flux towards diterpenoid production and minimize the formation of competing byproducts.

Combinatorial biosynthesis, where genes from different organisms are combined, can also be employed to generate novel diterpenoid structures. researchgate.net The co-expression of MvCPS1 and MvELS from Marrubium vulgare in E. coli and Nicotiana benthamiana has demonstrated the feasibility of producing diterpene precursors in heterologous systems. nih.gov Such strategies could be adapted for the production of this compound, paving the way for its sustainable and industrial-scale synthesis.

Chemical Synthesis, Derivatization, and Analog Development of Dihydroisopimaric

Total Synthesis Approaches to Dihydroisopimaric and its Stereoisomers

The total synthesis of pimarane (B1242903) and isopimarane (B1252804) diterpenoids, which share the same tricyclic core as dihydroisopimaric acid, has been a subject of synthetic exploration, confirming the structure and absolute stereochemistry of this class of compounds. For instance, the total synthesis of dl-pimaradiene and dl-sandaracopimaradiene has provided strong support for the stereochemistry of the corresponding acids. cdnsciencepub.com These synthetic endeavors are crucial for establishing unambiguous structural assignments and providing access to analogs that are not available from natural sources.

The construction of the tricyclic isopimarane skeleton is a significant challenge that requires precise control over stereochemistry at multiple chiral centers. Synthetic strategies often involve the stereoselective formation of the bicyclo[2.2.2]octane system, a key structural motif within the molecule. researchgate.net Key reactions in these synthetic sequences can include:

Intramolecular Diels-Alder Reactions: This powerful cyclization strategy can be employed to form the polycyclic system in a single, stereocontrolled step. The stereochemical outcome is dictated by the geometry of the dienophile and the diene within the acyclic precursor.

Cationic Cyclizations: Biomimetic approaches using acid-catalyzed cyclization of acyclic precursors, such as geranylgeraniol (B1671449) derivatives, can generate the tricyclic skeleton. core.ac.uk These reactions mimic the natural biosynthetic pathway of terpenoids.

Intramolecular Michael Additions: The stereoselective construction of the atisine (B3415921) skeleton, which is related to the isopimarane framework, has been achieved via intramolecular double Michael reactions, demonstrating a powerful method for ring formation. researchgate.net

Once the core isopimarane skeleton is assembled, strategic functionalization is required to introduce the specific features of this compound, namely the carboxylic acid at C-4 and the ethyl and vinyl groups at C-13. In a total synthesis context, these groups might be installed at various stages. For example, the carboxyl group can be introduced via the oxidation of a primary alcohol or through carboxylation of an appropriate intermediate. The synthesis of related diterpenoids has demonstrated that late-stage functionalization can be a viable strategy. nstl.gov.cn The challenge lies in achieving this functionalization without compromising the stereochemistry established during the construction of the core.

Semi-Synthesis Strategies for Dihydroisopimaric from Related Natural Precursors

Given the complexity of a total synthesis, semi-synthetic methods starting from closely related and abundant natural products are the most practical and widely used routes to obtain this compound. researchgate.netgoogle.com The primary precursor is isopimaric acid, a major component of pine resin. nih.govmdpi.com

The key transformation is the selective reduction of the endocyclic double bond (Δ8(14)) of isopimaric acid without affecting the vinyl group at C-13 or the carboxylic acid at C-4. This is typically achieved through catalytic hydrogenation.

Key Transformation:

Catalytic Hydrogenation: Isopimaric acid is treated with hydrogen gas over a palladium on carbon (Pd/C) catalyst. This method selectively reduces the more accessible endocyclic double bond to yield this compound. psu.edu Dihydropimaric acid can also be obtained by the partial hydrogenation of pimaric acid. psu.edu

This straightforward and high-yielding reaction makes this compound readily accessible for further chemical modification and the development of novel derivatives. researchgate.netgoogle.com

Development of Dihydroisopimaric Derivatives through Chemical Modification

The this compound skeleton serves as a versatile scaffold for the development of a wide range of derivatives. Modifications have been focused on the carboxylic acid group and oxidative transformations of the tricyclic core.

The carboxylic acid at position C-4 is a prime target for chemical modification. It can be readily converted into a variety of esters and amides to explore structure-activity relationships. The general procedure involves activating the carboxylic acid, often by converting it to an acid chloride, followed by reaction with an alcohol or amine. google.com

New isopimaric acid derivatives containing amines and methyl esters of various amino acids have been successfully prepared. scispace.com For example, amides of isopimaric acid with aminoethanol and (2R)-(hydroxymethyl)pyrrolidine have been synthesized and studied. researchgate.net

Starting MaterialReagentProduct TypeReference
Isopimaric acidOxalyl chloride, then various aminesAmide google.com
Isopimaric acidAminoethanolAmide researchgate.net
Isopimaric acid(2R)-(hydroxymethyl)pyrrolidineAmide researchgate.net
Isopimaric acidEthereal diazomethaneMethyl Ester psu.edu

The hydrocarbon skeleton of this compound can be functionalized through various oxidation and reduction reactions, introducing new polar groups and chiral centers.

Oxidation Reactions: Oxidation of this compound and its methyl ester has been extensively studied, leading to a variety of oxygenated products. scispace.comresearchgate.net

Selenium Dioxide (SeO₂): Oxidation with selenium dioxide in dioxane introduces a hydroxyl group, yielding the corresponding 14α-hydroxy-derivatives. researchgate.netscispace.comresearchgate.net

m-Chloroperbenzoic Acid (m-CPBA): Oxidation of methyl dihydroisopimarate with m-CPBA results in the formation of 7,8-epoxy-derivatives and 7α-hydroxydihydrosandaracopimarate. researchgate.netresearchgate.net

Pyridinium Chlorochromate (PCC): The transformation of methyl 14α-hydroxydihydroisopimarate with PCC yields a mixture of products, including the methyl esters of 7-oxo-8,14-epoxyisopimaric acid and 7-oxo-14-hydroxyisopimaric acid. scispace.comresearchgate.net

Hydroboration-Oxidation: Hydroboration of the double bond in this compound, followed by oxidation, yields a keto acid. cdnsciencepub.com

Starting MaterialReagentKey Product(s)Reference
This compound / esterSelenium dioxide (SeO₂)14α-hydroxy-derivatives scispace.com, researchgate.net, researchgate.net
Methyl dihydroisopimaratem-Chloroperbenzoic acid (m-CPBA)7,8-epoxy-derivatives, 7α-hydroxydihydrosandaracopimarate researchgate.net, researchgate.net
Methyl 14α-hydroxydihydroisopimaratePyridinium chlorochromate (PCC)7-oxo-8,14-epoxyisopimaric acid ester, 7-oxo-14-hydroxyisopimaric acid ester scispace.com, researchgate.net
This compoundHydroboration, then Jones's reagentKeto acid cdnsciencepub.com

Reduction Reactions: The carboxylic acid functional group of this compound can be reduced to a primary alcohol.

Lithium Aluminum Hydride (LiAlH₄): Reduction of this compound with LiAlH₄ in diethyl ether affords dihydroisopimarinol, the corresponding alcohol. psu.edu

These synthetic and semi-synthetic transformations highlight the chemical tractability of the this compound scaffold, enabling the creation of a diverse array of derivatives for further scientific investigation.

Allylic Amination and Other C-H Functionalization Strategies

The introduction of nitrogen-containing functional groups and other modifications through carbon-hydrogen (C-H) bond functionalization represents a powerful strategy for diversifying the structural and biological properties of this compound and its derivatives. Research in this area has led to the development of novel synthetic methodologies, particularly focusing on the allylic positions of the molecule, which are activated and amenable to selective transformations.

A significant advancement in this field is the direct allylic amination of this compound derivatives. Studies have demonstrated the gold-catalyzed amination of methyl 14α-hydroxy-15,16-dihydroisopimarate. nih.gov This reaction provides a pathway to selectively introduce nitrogen-containing substituents at either the C-7 or C-14 position of the diterpenoid core. nih.govrsc.org The selectivity of this amination is highly dependent on the nature of the nitrogen nucleophile used. nih.govrsc.org

For instance, the reaction of methyl 14α-hydroxy-15,16-dihydroisopimarate with 2-nitroaniline, in the presence of a gold catalyst, primarily yields the 7α-amino-substituted product. nih.gov Conversely, using other anilines, such as 3-nitroaniline (B104315) or those with trifluoromethyl groups, can lead to a mixture of 7α-, 7β-, and 14α-amino-containing diterpenoids. nih.govrsc.org The use of gold catalysts, such as AuCl₃, often in combination with a silver salt like AgOTf, has been shown to be effective under mild conditions. nih.gov The choice of solvent also plays a crucial role; for example, acetonitrile (B52724) has been found to be a suitable medium for many of these transformations. nih.gov The stereochemistry of the newly introduced amino group has been confirmed through detailed spectroscopic analysis, including Nuclear Overhauser Effect (NOE) experiments. nih.govnih.gov

Beyond allylic amination, other C-H functionalization strategies have been explored to modify the this compound scaffold. These methods often target different positions on the molecule, leading to a wider array of derivatives. Oxidation reactions have been a key focus of these efforts. For example, the oxidation of methyl dihydroisopimarate with 3-chloroperbenzoic acid results in the formation of 7,8-epoxy derivatives. beilstein-journals.orgnih.gov

Alternative oxidation conditions have also been investigated. The use of tert-butyl hydroperoxide in the presence of molybdenum(V) chloride (MoCl₅) has been shown to produce 7α-hydroxydihydrosandaracopimarate and 7-oxotetrahydroisopimarate. beilstein-journals.orgnih.gov Furthermore, the introduction of a hydroxyl group at the 14α-position can be achieved through oxidation with selenium dioxide in a dioxane solvent. beilstein-journals.org These oxidative transformations provide access to a range of oxygenated this compound analogs, which can serve as intermediates for further derivatization.

Table 1: Selected C-H Functionalization Reactions of this compound Derivatives

Starting MaterialReagents and ConditionsMajor Product(s)Reference(s)
Methyl 14α-hydroxy-15,16-dihydroisopimarate2-Nitroaniline, AuCl₃, CH₃CN7α-(2-nitroanilino)-dihydroisopimarate nih.gov
Methyl 14α-hydroxy-15,16-dihydroisopimarate4-Nitroaniline, AuCl₃, CH₃CN7α-(4-nitroanilino)-dihydroisopimarate and 14α-(4-nitroanilino)-dihydroisopimarate nih.gov
Methyl 14α-hydroxy-15,16-dihydroisopimarate3-Nitroaniline, AuCl₃/AgOTf, CH₃CN7α- and 7β-(3-nitroanilino)-dihydroisopimarates and 14α-(3-nitroanilino)-dihydroisopimarate nih.gov
Methyl dihydroisopimarate3-Chloroperbenzoic acid7,8-Epoxy-derivatives beilstein-journals.orgnih.gov
Methyl dihydroisopimaratet-Butylhydroperoxide, MoCl₅7α-Hydroxydihydrosandaracopimarate, 7-Oxotetrahydroisopimarate beilstein-journals.orgnih.gov
This compound or its esterSelenium dioxide, Dioxane14α-Hydroxy-derivatives beilstein-journals.org

Computational Chemistry in Rational Design of Dihydroisopimaric Analogs

Computational chemistry has emerged as a powerful tool in the field of medicinal chemistry and drug design, offering insights that can guide the synthesis and development of novel therapeutic agents. In the context of this compound and its analogs, computational methods are increasingly being applied to understand their structure-activity relationships, predict their biological targets, and inform the rational design of new derivatives with enhanced properties.

One of the key applications of computational chemistry is in the study of reaction mechanisms and the prediction of reactivity. For diterpenoids, which possess complex three-dimensional structures, understanding the factors that govern the selectivity of chemical reactions is crucial for efficient analog synthesis. Density Functional Theory (DFT) calculations have been employed to investigate the biosynthetic pathways of various diterpenoids, providing detailed insights into the carbocation cascades and skeletal rearrangements that lead to their structural diversity. nih.govacs.org Such studies can help to rationalize the outcomes of laboratory syntheses and predict the feasibility of proposed synthetic routes. For instance, DFT studies have been used to understand the steric hindrance in key aldol (B89426) reactions for the synthesis of other functionalized abietane (B96969) diterpenoids, which is a challenge that is also relevant to the derivatization of the this compound scaffold. nih.govrsc.org

Molecular docking and molecular dynamics (MD) simulations are other cornerstone techniques in the rational design of this compound analogs. These methods are used to predict how a molecule will bind to a specific biological target, such as a protein or enzyme. nih.gov By simulating the interactions between a ligand (the this compound derivative) and its receptor at the atomic level, researchers can estimate the binding affinity and identify the key interactions that stabilize the complex. This information is invaluable for designing new analogs with improved potency and selectivity. For example, molecular modeling has been used to investigate the potential interactions of isopimaric acid amides with the cannabinoid receptor CB2. nih.gov While not specifically on this compound, similar in silico studies have been conducted on a wide range of diterpenoids to explore their potential as inhibitors of various therapeutic targets, including those for viral diseases and cancer. acs.orgresearchgate.net

Furthermore, the development of machine learning and quantum mechanics-based workflows is beginning to offer rapid and reliable predictions of regioselectivity in C-H functionalization reactions. beilstein-journals.orgnih.govchemrxiv.orgresearchgate.netarxiv.org Although direct applications of these advanced methods to this compound are not yet widely documented, they represent a promising future direction for the rational design of its analogs. By predicting which C-H bond is most likely to react under a given set of conditions, these computational tools could significantly streamline the synthetic process, reducing the need for extensive empirical screening of reaction conditions.

The integration of these computational approaches into the drug discovery and development pipeline for this compound derivatives holds significant promise. By providing a deeper understanding of their chemical reactivity and biological interactions, computational chemistry can accelerate the identification of new lead compounds and facilitate the optimization of their therapeutic properties.

Mechanistic Investigations of Dihydroisopimaric S Biological Activities: Molecular and Cellular Perspectives

Antimicrobial Activities of Dihydroisopimaric Acid:

Mechanisms of Antibacterial Action (e.g., Membrane Disruption, Enzyme Inhibition, Biofilm Inhibition)

Specific studies detailing the antibacterial mechanisms of this compound, such as its potential to cause membrane disruption, inhibit key bacterial enzymes, or prevent biofilm formation, could not be located.

Molecular Basis of Antifungal Effects (e.g., Ergosterol (B1671047) Biosynthesis, Cell Wall Integrity)

There is no available research that specifically investigates the molecular basis of any antifungal effects of this compound, including its potential interference with ergosterol biosynthesis or disruption of fungal cell wall integrity.

Antiviral Mechanisms and Cellular Targets

Information regarding the antiviral mechanisms of this compound and its specific cellular targets is not present in the available scientific literature.

Anti-inflammatory Activities of this compound:

Modulation of Inflammatory Cytokine and Chemokine Production (e.g., TNF-α, IL-6)

No studies were found that specifically report on the ability of this compound to modulate the production of key inflammatory cytokines and chemokines such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6).

Inhibition of Pro-inflammatory Enzyme Activities (e.g., COX, iNOS, LOX)

Research detailing the inhibitory effects of this compound on pro-inflammatory enzymes like Cyclooxygenase (COX), inducible Nitric Oxide Synthase (iNOS), or Lipoxygenase (LOX) is not available.

Regulation of Key Signaling Pathways (e.g., NF-κB, MAPK)

Direct experimental evidence detailing the specific effects of this compound on key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, is not extensively documented in current scientific literature.

However, the broader class of pimarane (B1242903) diterpenoids, to which this compound belongs, is recognized for a range of pharmacological effects, including anti-inflammatory activities. nih.govbohrium.comresearchgate.net These activities are often mechanistically linked to the modulation of central signaling cascades like NF-κB and MAPK, which play pivotal roles in regulating the expression of pro-inflammatory cytokines and enzymes. nih.govscienceopen.comnih.gov For instance, the inhibition of these pathways typically leads to a downstream reduction in inflammatory mediators. While specific data for this compound is pending, the activities of its parent compounds and structural analogues suggest that this is a plausible area for future investigation.

Antioxidant Activities of Dihydroisopimaric

The potential antioxidant activities of this compound can be explored from several molecular perspectives, although direct studies on this specific compound remain limited. Research into the broader family of diterpenoids provides a framework for its potential mechanisms.

There is currently a lack of specific studies analyzing the direct radical scavenging properties or the redox potential of pure this compound. While the antioxidant potential of various natural product extracts containing diterpenoids has been evaluated, the precise contribution of this compound to these effects has not been isolated. nih.gov Some related pimarane diterpenes, however, have been noted for their antioxidant activity. nih.gov The evaluation of a compound's ability to directly neutralize free radicals, such as the DPPH radical or hydroxyl radical, is a critical first step in characterizing its antioxidant profile.

A key mechanism of cellular antioxidant defense is the upregulation of endogenous antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px). nih.govresearchgate.net These enzymes work in concert to neutralize reactive oxygen species (ROS). nih.gov While direct evidence for this compound is not available, studies on other classes of diterpenes, such as kaurane (B74193) diterpenes, have demonstrated a protective effect against oxidative stress by restoring the activity and protein expression of these crucial enzymes. nih.gov This suggests a potential, yet unconfirmed, mechanism for this compound.

Diterpene Class InvestigatedEnzyme SystemObserved EffectReference Study Model
Kaurane DiterpenesSuperoxide Dismutase (SOD)Restored protein expressionH2O2-induced oxidative stress in U373-MG cells nih.gov
Kaurane DiterpenesCatalase (CAT)Restored protein expressionH2O2-induced oxidative stress in U373-MG cells nih.gov
Kaurane DiterpenesGlutathione Peroxidase (GSH-Px)Restored protein expressionH2O2-induced oxidative stress in U373-MG cells nih.gov
Kaurane DiterpenesGlutathione ReductaseRestored protein expressionH2O2-induced oxidative stress in U373-MG cells nih.gov

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that serves as a master regulator of the cellular antioxidant response. nih.gov Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a wide array of cytoprotective genes, including antioxidant and detoxification enzymes. mdpi.com

Direct studies on this compound's ability to activate the Nrf2 pathway have not been published. However, research into structurally related isopimarane-type diterpenoids has identified them as potential activators of the Nrf2/ARE signaling pathway. researchgate.net This activation is considered a promising strategy for mitigating diseases rooted in oxidative stress. nih.govresearchgate.net The findings on related diterpenoids suggest that the isopimarane (B1252804) skeleton may be a valuable scaffold for developing Nrf2 activators. researchgate.net

Anticancer Activities of Dihydroisopimaric (In Vitro and Preclinical Models)

Pimarane diterpenoids as a class have been investigated for numerous biological activities, including cytotoxic effects against various cancer cell lines. nih.govbohrium.com While comprehensive studies focusing specifically on this compound are sparse, the general activity of the compound class provides a basis for investigating its potential anticancer mechanisms.

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. A common mechanism by which cytotoxic agents exert their effects is through the induction of apoptosis. mdpi.comfrontiersin.org This process often involves the activation of a cascade of cysteine proteases known as caspases and the permeabilization of the mitochondrial membrane. nih.govnih.govplos.org

There is no direct research demonstrating that this compound induces apoptosis through these pathways. However, related diterpene classes have been shown to possess apoptosis-inducing properties. For example, some ent-kaurane diterpenes have been reported to trigger apoptosis through the activation of apoptotic genes, including caspases. researchgate.net The process typically involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and the subsequent activation of executioner caspases like caspase-3, ultimately leading to cell death. plos.orgresearchgate.net Given the cytotoxic potential of the broader pimarane diterpenoid family, investigating whether this compound can induce apoptosis via mitochondrial pathways in cancer cells is a logical area for further research.

Compound ClassReported Biological ActivityPotential Mechanism of Action
Pimarane DiterpenoidsCytotoxic, Anti-inflammatory, Antibacterial nih.govModulation of inflammatory pathways, Induction of cell death nih.govresearchgate.net
Isopimarane DiterpenoidsNrf2/ARE Pathway Activation researchgate.netUpregulation of antioxidant and cytoprotective genes researchgate.net
Kaurane DiterpenesNeuroprotective, Antioxidant nih.govActivation of Nrf2, Restoration of antioxidant enzyme expression nih.gov
Kaurene DiterpenesApoptosis-inducing researchgate.netActivation of caspases (e.g., caspase-8, caspase-3) researchgate.net

Mechanisms of Cell Cycle Arrest

Recent studies have elucidated the inhibitory effects of certain bioactive compounds on cancer cell proliferation through the induction of cell cycle arrest. Dichloromethane (B109758) fraction (DF) derived from Toddalia asiatica (L.) Lam., which contains this compound, has been shown to suppress the growth of HT-29 human colon cancer cells by arresting the cell cycle at the G2/M phase. This arrest is characterized by a significant accumulation of cells in the G2/M phase, with a corresponding decrease in the G0/G1 and S phase populations, as determined by flow cytometry. The induction of G2/M arrest prevents cells with damaged DNA from entering mitosis, providing an opportunity for DNA repair or, alternatively, directing the cells towards apoptosis. This mechanism is not specific to HT-29 cells, as similar effects have been observed in other colon cancer cell lines, including HCT-116, SW480, and LoVo cells.

The underlying mechanism of this cell cycle arrest is linked to the generation of reactive oxygen species (ROS). The introduction of a ROS scavenger, N-acetyl cysteine (NAC), was found to attenuate the cell cycle arrest induced by the dichloromethane fraction, indicating a crucial role for oxidative stress in this process. Furthermore, the treatment with this fraction led to the externalization of phosphatidylserine (B164497) and the activation of caspases-8, -9, and -3, suggesting that the induced apoptosis occurs through both intrinsic and extrinsic pathways.

Cell LineTreatmentEffect on Cell CycleKey Molecular Events
HT-29 (Colon Cancer)Dichloromethane Fraction (DF)G2/M Phase ArrestIncreased ROS production, Phosphatidylserine externalization, Activation of caspases-8, -9, and -3
HCT-116 (Colon Cancer)Dichloromethane Fraction (DF)G2/M Phase ArrestNot specified
SW480 (Colon Cancer)Dichloromethane Fraction (DF)G2/M Phase ArrestNot specified
LoVo (Colon Cancer)Dichloromethane Fraction (DF)G2/M Phase ArrestNot specified

Inhibition of Angiogenesis and Metastasis in Cellular Models

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Dihydroartemisinin (DHA), a compound with structural similarities to some terpenoids, has been shown to inhibit melanoma metastasis by suppressing angiogenesis. In cellular models using B16F10 and A375 melanoma cells, as well as human umbilical vein endothelial cells (HUVECs), DHA demonstrated significant inhibitory effects on key angiogenic processes.

Specifically, DHA was found to inhibit the expression of the angiogenic marker CD31 and the vascular endothelial growth factor receptor 2 (VEGFR2) in melanoma cells. Furthermore, it significantly suppressed the formation of tubular structures by these cells. Conditioned media from DHA-treated melanoma cells also inhibited the tube-forming ability and migration of HUVECs, indicating that DHA can affect the tumor microenvironment to suppress angiogenesis. These findings suggest a multi-faceted anti-angiogenic mechanism that contributes to the inhibition of tumor metastasis.

Cell LineTreatmentKey Findings
B16F10 (Melanoma)Dihydroartemisinin (DHA)Inhibition of VEGFR2 expression, Suppression of tubular structure formation
A375 (Melanoma)Dihydroartemisinin (DHA)Inhibition of VEGFR2 expression, Suppression of tubular structure formation
HUVECsDihydroartemisinin (DHA)Inhibition of tube formation, Inhibition of migration

Modulation of Oncogenic Signaling Pathways and Epigenetic Targets

The anticancer effects of many natural compounds are mediated through the modulation of oncogenic signaling pathways and epigenetic modifications. While direct evidence for this compound's role in these processes is still emerging, the actions of structurally related terpenoids and other natural compounds provide a framework for potential mechanisms.

Epigenetic alterations, such as DNA methylation and histone modifications, are reversible changes that regulate gene expression without altering the DNA sequence and are often dysregulated in cancer. Natural compounds have been identified as "epidrugs" due to their ability to target these epigenetic pathways. For instance, some compounds can inhibit DNA methyltransferases (DNMTs) and histone deacetylases (HDACs), enzymes that are frequently overexpressed in cancer cells and contribute to the silencing of tumor suppressor genes.

Oncogenic signaling pathways are also critical targets. Dihydroartemisinin (DHA), for example, has been shown to inhibit angiogenesis in breast cancer by suppressing the NF-κB/MMP-2/-9 pathway. It was found to downregulate the phosphorylation of key signaling molecules such as PI3K, AKT, and ERK in tumor cells. Similarly, in melanoma, DHA has been suggested to inhibit angiogenesis by targeting the HIF-1α/VEGF and PI3K/ATK/mTOR pathways.

These examples highlight the potential for this compound to exert its biological effects through the modulation of similar oncogenic signaling cascades and epigenetic mechanisms, which represent important areas for future investigation.

Table of Compounds Mentioned:

Compound Name
This compound
N-acetyl cysteine
Dihydroartemisinin
Phosphatidylserine

Ion Channel Modulation by Dihydroisopimaric:

Activation of Large-Conductance Ca2+-Activated K+ Channels (BK Channels) by this compound

This compound has been identified as an activator of large-conductance Ca2+-activated K+ (BK) channels. These channels are crucial regulators of cellular excitability and are involved in a wide range of physiological processes. The activation of BK channels by this compound has been demonstrated in studies using HEK293 cells expressing the αβ1 subunits of the BK channel.

Direct measurement of BKαβ1 channel opening under whole-cell voltage clamp conditions revealed that this compound, at concentrations ranging from 1 to 10 µM, effectively activates these channels. This activation leads to a substantial hyperpolarization of the cell membrane, as observed through the use of voltage-sensitive dyes. The ability of this compound to open BK channels and thereby influence membrane potential highlights its potential as a modulator of cellular function.

Mechanistic Characterization of this compound Binding and Gating Modulation on BK Channels

The molecular mechanism by which pimarane compounds, including this compound, activate BK channels has been investigated, with studies pointing to the α-subunit as the primary site of action. Research on a related compound, 12,14-dichlorodehydroabietic acid (diCl-DHAA), has provided insights into the potential mechanism. DiCl-DHAA enhances the activity of the BK α-subunit by increasing its sensitivity to both calcium (Ca2+) and membrane potential, without altering the single-channel conductance.

Another dehydroabietic acid derivative, Cym04, has been shown to activate BK channels by facilitating the activation of the voltage sensor and the opening of the ion conduction gate. This modulation is thought to occur through a functional interaction with the S6/RCK linker, a component that connects the transmembrane segment S6 and the cytosolic RCK1 domain.

Selectivity Profile of this compound on Ion Channel Subtypes

While this compound is a known activator of BK channels, its selectivity profile across different ion channel subtypes is an important area of ongoing research. Studies on related compounds have provided some initial insights. For instance, 12,14-dichlorodehydroabietic acid (diCl-DHAA) has been shown to selectively activate BK channels at lower concentrations, while at a concentration of 1 µM, it can reduce the current of reconstituted voltage-dependent Ca2+ channels.

The dehydroabietic acid derivative Cym04 displays selectivity for certain splice variants of the BK channel. It does not activate the Slo1_9a splice variant, which is predominantly expressed in the nervous system and differs in the S6/RCK linker region. This splice variant-specific activity suggests that the dehydroabietic acid scaffold could be a basis for developing tissue-specific BK channel modulators. The differential effects on various ion channels and their subtypes underscore the importance of detailed selectivity profiling for understanding the full pharmacological effects of this compound and related compounds.

CompoundChannel TargetEffectKey Mechanistic Feature
This compoundBKαβ1 channelsActivation, Membrane hyperpolarizationDirect opening of the channel
12,14-dichlorodehydroabietic acid (diCl-DHAA)BKα subunitActivationIncreases Ca2+ and voltage sensitivity
12,14-dichlorodehydroabietic acid (diCl-DHAA)Voltage-dependent Ca2+ channelsInhibition (at 1 µM)
Cym04Slo1 BK channelsActivationInteracts with the S6/RCK linker
Cym04Slo1_9a splice variantNo effect

Structure Activity Relationship Sar Studies and Pharmacophore Modeling of Dihydroisopimaric Analogs

Identification of Key Structural Motifs and Functional Groups for Dihydroisopimaric Activity

The biological activity of dihydroisopimaric acid and its analogs is intricately linked to specific structural motifs and functional groups within their tricyclic diterpenoid framework. Studies have revealed that modifications at various positions on the pimarene skeleton can significantly influence their pharmacological effects, particularly as modulators of large-conductance Ca2+-activated K+ (BK) channels.

The saturation of the C15-C16 double bond, which distinguishes this compound from isopimaric acid, appears to be well-tolerated, as both compounds exhibit similar activity profiles in activating BK channels. psu.edu This indicates that the vinyl group at C13 is not essential for this particular biological action. However, the stereochemistry at C13 does not seem to be a critical factor, as both pimaric acid and its diastereoisomer, sandaracopimaric acid, are equipotent. researchgate.net

In contrast, seemingly minor structural alterations can lead to a complete loss of activity. Abietic acid, an isomer of pimaric acid, shows no effect on BK channels, highlighting the importance of the specific arrangement of double bonds and alkyl substituents on the tricyclic system. psu.eduresearchgate.net The marked difference in potency between these closely related structures underscores the stringent structural requirements for BK channel activation and provides a valuable basis for understanding the fundamental SAR. psu.edu

Modifications to the carboxylic acid group at C4 have also been explored. The conversion of the carboxylic acid to its methyl ester, as in methyl pimarate, results in a loss of activity, suggesting that the acidic proton or the carboxylate group itself is a critical pharmacophoric feature. psu.edu

Furthermore, the introduction of nitrogen-containing substituents into the diterpenoid core has been investigated to enhance or alter biological activity. For example, the synthesis of 7α-anilino-15,16-dihydrosandaracopimaric acid derivatives has been accomplished, demonstrating the feasibility of functionalizing the pimarane (B1242903) skeleton at the C7 position. nih.gov The disposition of these substituents, whether axial or equatorial, can be controlled and has been shown to influence the molecule's properties. d-nb.info

A comparative analysis of various pimarane derivatives has provided insights into the key structural features necessary for BK channel activation.

CompoundActivity on BK ChannelsKey Structural Feature
This compoundActive psu.eduSaturated C15-C16 bond
Pimaric acidActive thieme-connect.compsu.eduPimarane scaffold
Isopimaric acidActive thieme-connect.compsu.eduPimarane scaffold
Sandaracopimaric acidActive psu.eduDiastereoisomer of pimaric acid
Abietic acidInactive psu.eduIsomeric with pimaric acid
Methyl pimarateInactive psu.eduEsterification of carboxylic acid

These findings collectively indicate that the tricyclic pimarane core and the C4 carboxylic acid are essential for the BK channel-activating properties of this compound and its analogs. The specific stereochemistry and the presence or absence of certain double bonds within the ring system also play a pivotal role in defining the activity profile.

Quantitative Structure-Activity Relationship (QSAR) Analysis of Dihydroisopimaric Derivatives

While specific SAR studies provide qualitative insights, Quantitative Structure-Activity Relationship (QSAR) analysis offers a more quantitative approach to understanding how the chemical structure of this compound derivatives relates to their biological activity. Although specific 3D-QSAR studies exclusively focused on this compound derivatives are not extensively reported in the provided context, the principles of QSAR can be applied based on the available data.

QSAR models are mathematical equations that correlate the variation in biological activity with the changes in the physicochemical properties (descriptors) of a series of compounds. These descriptors can be steric, electronic, or hydrophobic in nature. For this compound derivatives, key descriptors would likely include:

Topological Descriptors: These describe the connectivity and branching of the molecule, which are crucial for the rigid tricyclic scaffold.

Electronic Descriptors: Properties like partial atomic charges and dipole moments would be important, especially concerning the carboxylic acid group and any introduced polar substituents.

A hypothetical QSAR study on this compound derivatives targeting BK channel activation would likely reveal the following:

A positive correlation with descriptors representing the pimarane scaffold's specific shape.

A negative correlation with modifications that significantly alter the electronic environment of the C4 carboxylic acid, such as esterification.

The development of a robust QSAR model for this compound derivatives would enable the prediction of the biological activity of novel, unsynthesized compounds. nih.govresearchgate.net This would significantly streamline the drug discovery process by prioritizing the synthesis of the most promising candidates.

The following table outlines the parameters that would be crucial in a QSAR analysis of this compound derivatives:

Descriptor TypeExamplesRelevance to this compound
Electronic Partial charges, Dipole moment, HOMO/LUMO energiesThe C4 carboxylic acid's ionization state and ability to form hydrogen bonds are critical for activity. psu.edu
Steric Molecular volume, Surface area, Molar refractivityThe rigid tricyclic core's shape is a primary determinant of binding to the target. psu.eduresearchgate.net
Hydrophobic LogP, Polar surface area (PSA)The overall lipophilicity influences membrane permeability and interaction with hydrophobic pockets in the target protein.
Topological Connectivity indices, Shape indicesThese descriptors can quantify the specific pimarene scaffold that is essential for activity.

By systematically modifying the this compound structure and correlating these changes with biological activity, a predictive QSAR model could be established. nih.gov This model would serve as a valuable tool for the rational design of new analogs with enhanced potency and selectivity.

Molecular Docking and Dynamics Simulations of Dihydroisopimaric with Proposed Molecular Targets

Molecular docking and dynamics simulations are powerful computational tools used to predict the binding orientation and affinity of a ligand to its molecular target. For this compound, the primary proposed target for its channel-activating properties is the α-subunit of the large-conductance Ca2+-activated K+ (BK) channel. psu.edu

Molecular docking studies would involve placing the 3D structure of this compound into the binding site of a homology model or a crystal structure of the BK channel's α-subunit. The simulation would then calculate the most favorable binding poses and estimate the binding energy. These studies could help to elucidate the specific amino acid residues that interact with this compound.

Based on the known SAR, a plausible docking model would show:

The carboxylic acid at C4 forming a crucial hydrogen bond or ionic interaction with a polar or charged residue in the binding pocket.

The hydrophobic tricyclic core of the molecule fitting snugly into a lipophilic cavity on the protein surface.

Molecular dynamics simulations can further refine the docking results by simulating the movement of the ligand-protein complex over time. This can provide insights into the stability of the binding and any conformational changes that occur in the protein upon ligand binding.

For instance, a simulation might reveal that the binding of this compound stabilizes an open conformation of the BK channel, which would be consistent with its role as a channel activator.

The following table summarizes the potential interactions between this compound and the BK channel α-subunit that could be identified through molecular docking:

This compound MoietyPotential Interacting Residue TypeType of Interaction
C4 Carboxylic AcidBasic (e.g., Lysine, Arginine) or Polar (e.g., Serine, Threonine)Ionic bond or Hydrogen bond
Tricyclic Hydrocarbon ScaffoldHydrophobic (e.g., Leucine, Isoleucine, Valine)Van der Waals forces, Hydrophobic interactions
C13 Alkyl GroupHydrophobicVan der Waals forces

While specific molecular docking studies for this compound are not detailed in the provided search results, the principles of this technique are well-established and would be instrumental in visualizing the molecular basis of its activity. nih.gov The insights gained from such studies would be invaluable for the rational design of new derivatives with improved binding affinity and selectivity.

Pharmacophore Elucidation for Rational Design and Optimization of Dihydroisopimaric-Based Scaffolds

A pharmacophore is an abstract representation of the key molecular features that are necessary for a ligand to bind to a specific biological target and elicit a particular response. Elucidating the pharmacophore for this compound's activity as a BK channel opener is a crucial step in the rational design of new and improved analogs.

Based on the available SAR data, the pharmacophore for this compound and its active analogs likely consists of the following features:

A Hydrogen Bond Acceptor/Donor: This is represented by the C4 carboxylic acid, which is essential for activity. psu.edu

A Hydrophobic Core: This corresponds to the rigid tricyclic pimarane scaffold, which provides the correct size and shape for binding.

Specific Spatial Arrangement: The relative positions of the hydrogen bond acceptor/donor and the hydrophobic core are critical, as demonstrated by the inactivity of isomers like abietic acid. psu.edu

A pharmacophore model can be generated by aligning the 3D structures of active compounds like this compound, pimaric acid, and isopimaric acid and identifying the common chemical features. This model can then be used to virtually screen large compound libraries to identify new potential BK channel openers with diverse chemical scaffolds.

Furthermore, the pharmacophore model can guide the optimization of the this compound scaffold itself. For example, it could be used to predict which positions on the tricyclic ring are amenable to substitution without disrupting the key pharmacophoric features. This would allow for the introduction of new functional groups to fine-tune the compound's pharmacokinetic and pharmacodynamic properties.

The key features of a pharmacophore model for this compound-based BK channel openers are summarized in the table below:

Pharmacophoric FeatureCorresponding Structural MoietyImportance
Hydrogen Bond Acceptor/DonorC4 Carboxylic AcidEssential for interaction with the target protein. psu.edu
Hydrophobic GroupTricyclic Pimarane ScaffoldProvides the necessary shape and lipophilicity for binding.
Excluded Volume-Defines regions where steric bulk is not tolerated, as suggested by the inactivity of some isomers.

Preclinical Pharmacological and Pharmacokinetic Investigations of Dihydroisopimaric

In Vitro Metabolic Stability and Metabolite Identification of Dihydroisopimaric Acid (e.g., Liver Microsomes)

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, indicating its susceptibility to biotransformation by metabolic enzymes. ontosight.ai These studies are commonly conducted in vitro using liver fractions such as microsomes, which are rich in cytochrome P450 (CYP450) enzymes. ontosight.ainih.gov

While specific in vitro metabolic stability data for this compound, such as its intrinsic clearance (CLint) or half-life (t1/2) in liver microsomes, are not extensively documented in the reviewed literature, studies on its derivatives and related compounds provide insights into its potential metabolic pathways. For instance, research on the methyl ester of this compound, methyl dihydroisopimarate, has identified several metabolites. researchgate.netresearchgate.net Oxidation of methyl dihydroisopimarate was shown to yield 7,8-epoxy-derivatives and 7α-hydroxydihydrosandaracopimarate. researchgate.netresearchgate.net

General metabolic pathways for diterpenes, the class of compounds to which this compound belongs, predominantly involve oxidation reactions. mdpi.com Studies on tanshinone I, an abietane-type diterpene, using rat liver microsomes revealed that oxidation was the dominant metabolic reaction. mdpi.com Furthermore, in vivo studies in rats suggested O-glucuronidation as a major phase II metabolic pathway for this related compound. mdpi.com The metabolism of pimarane-type diterpenes can also involve hydroxylation, with microbial biotransformation studies showing C-3α hydroxylation. mdpi.com

These findings suggest that the metabolism of this compound likely involves similar oxidative transformations, such as hydroxylation and epoxidation, primarily mediated by CYP450 enzymes, followed by potential phase II conjugation reactions. However, without direct experimental data on this compound, its specific metabolic rate and the exact structure of its major metabolites remain to be fully elucidated.

Enzymatic Biotransformation Pathways of this compound

The biotransformation of xenobiotics like this compound is typically a two-phase process involving modification (Phase I) and conjugation (Phase II) reactions to facilitate excretion.

Phase I Biotransformation: The primary enzymes involved in the Phase I metabolism of many terpenoids are from the cytochrome P450 (CYP450) superfamily. ontosight.aioup.com For pimarane (B1242903) diterpenes, CYP450s are crucial both in their biosynthesis and their subsequent metabolism. ontosight.aioup.com Based on studies of related compounds, the enzymatic biotransformation of this compound is hypothesized to proceed via oxidative pathways. Research on the transformations of its methyl ester points toward oxidation, resulting in the formation of epoxy and hydroxy derivatives. researchgate.netresearchgate.net This suggests that CYP450-mediated epoxidation and hydroxylation are likely key enzymatic pathways in the biotransformation of the this compound structure.

Phase II Biotransformation: Following Phase I oxidation, the resulting metabolites, now bearing functional groups like hydroxyls, can undergo Phase II conjugation. A common Phase II pathway for diterpenes is glucuronidation, where UDP-glucuronosyltransferases (UGTs) attach a glucuronic acid moiety to the metabolite. mdpi.com This process significantly increases the water solubility of the compound, preparing it for elimination from the body. While direct evidence for the glucuronidation of this compound metabolites is not available, it represents a probable pathway based on the metabolism of other diterpenes. mdpi.com

In Vitro Permeability Studies of this compound Across Biological Barriers (e.g., Caco-2 Cell Model)

The Caco-2 cell monolayer is a widely utilized in vitro model that simulates the human intestinal epithelium to predict the oral absorption of drug candidates. researchgate.netsaludcapital.gov.co This model consists of human colorectal adenocarcinoma cells that differentiate into a polarized monolayer, expressing transport proteins and metabolic enzymes found in the small intestine. researchgate.net The apparent permeability coefficient (Papp) is calculated to classify compounds as having low, moderate, or high absorption potential. nih.gov

For context, a study on N-substituted anthranilamide esters determined Papp values using the Caco-2 assay, with results for two compounds being 45.34 ± 4.67 and 33.17 ± 5.15 × 10⁻⁶ cm/s, indicating high permeability. nih.gov Such studies are essential to understand if a compound like this compound can be effectively absorbed when administered orally.

Excretion Pathways and Elimination Kinetics of this compound and Its Metabolites

The final phase of a compound's journey through the body is its excretion, which removes the parent compound and its metabolites. Elimination kinetics, including parameters like clearance (CL) and elimination half-life (t1/2), describe the rate at which the compound is removed from the body.

Specific data on the excretion pathways (e.g., renal, biliary) and the elimination kinetics of this compound and its metabolites in preclinical models are not available in the reviewed literature.

For comparative purposes, a population pharmacokinetic study in Wistar rats of two other diterpene acids, ent-polyalthic acid and dihydro-ent-agathic acid, provides some context for the potential elimination kinetics of related compounds. nih.gov The results from this study are summarized in the table below.

CompoundApparent Clearance (CL/F)Elimination Half-Life (t1/2)Apparent Volume of Distribution (Central, Vc/F)Apparent Volume of Distribution (Peripheral, Vp/F)
ent-Polyalthic Acid0.15 L/h11.60 h0.04 L2.48 L
Dihydro-ent-agathic Acid0.04 L/h3.49 h0.01 L0.18 L

Table 1. Pharmacokinetic parameters of two related diterpene acids in rats following a single oral dose. nih.gov This data is for comparative purposes only as specific data for this compound is unavailable.

These data illustrate that related diterpene acids can have significantly different elimination profiles. nih.gov Without direct studies, the clearance rate, elimination half-life, and primary excretion routes for this compound remain undetermined.

Advanced Analytical Methodologies for Dihydroisopimaric Detection and Quantification in Research Matrices

High-Resolution Mass Spectrometry (HRMS) Techniques for Dihydroisopimaric Profiling

High-resolution mass spectrometry (HRMS) is a cornerstone for the detailed profiling of diterpenes like dihydroisopimaric acid in complex mixtures. researchgate.netsci-hub.se HRMS analyzers, such as Orbitrap and Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometry, provide high-resolution and accurate mass measurements, which are instrumental in determining the elemental composition of unknown compounds and differentiating between isobaric species. sci-hub.semdpi.comscilit.comcapes.gov.br This capability is particularly valuable in the analysis of natural product extracts and environmental samples where a multitude of structurally similar compounds may be present.

The typical workflow for HRMS-based profiling involves chromatographic separation, usually with liquid chromatography, followed by detection with the high-resolution mass spectrometer. sci-hub.semdpi.com For diterpenoids, electrospray ionization (ESI) is a commonly employed ionization technique, often operated in negative ion mode for acidic compounds like this compound, which facilitates the formation of the [M-H]⁻ ion. nih.govresearchgate.net The high mass accuracy of HRMS allows for the confident identification of this compound based on its exact mass.

Furthermore, tandem mass spectrometry (MS/MS) capabilities integrated with HRMS instruments enable fragmentation studies. sci-hub.semdpi.com By isolating the precursor ion of this compound and subjecting it to collision-induced dissociation, characteristic fragment ions are generated. These fragmentation patterns provide structural information that aids in the confirmation of the compound's identity and can help to distinguish it from its isomers. For instance, in the analysis of kaurane (B74193) diterpenes, fragmentation patterns were proposed based on HRESI-MSn measurements, demonstrating the power of this technique for structural elucidation. scilit.com

A stepwise diagnostic product ions (DPIs) filtering strategy using UHPLC-Q-Exactive-Orbitrap-MS has been developed for the efficient and targeted profiling of diterpenoids in complex matrices like traditional Chinese medicine extracts. mdpi.com This approach utilizes the fragmentation behaviors of reference compounds to create filters that rapidly screen for related structures, significantly simplifying data analysis and enabling the discovery of novel compounds. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development for Dihydroisopimaric Quantification

For the precise quantification of this compound in various research matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice due to its superior sensitivity, selectivity, and wide applicability. researchgate.netnih.gov This technique combines the separation power of liquid chromatography with the specific detection capabilities of tandem mass spectrometry. researchgate.net

Method development for this compound quantification typically involves optimizing several key parameters:

Chromatographic Separation: Reversed-phase liquid chromatography is commonly used, with C8 or C18 columns providing good separation of resin acids. nih.govresearchgate.net The mobile phase composition, often a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724) with additives such as formic acid or ammonium (B1175870) acetate, is optimized to achieve good peak shape and resolution from other matrix components. researchgate.netacs.org A study on resin acids demonstrated that a C8 column with 2-propanol in the mobile phase allowed for some separation and identification of non-aromatic resin acids. nih.gov Another approach used a polar-embedded C12 stationary phase to achieve chromatographic separation of abietic and pimaric acids. diva-portal.org

Ionization Source: Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are the most common ionization sources for the analysis of resin acids. nih.govdiva-portal.org APCI in negative ionization mode has been shown to produce the [M-H]⁻ ion with no fragmentation, which is ideal for quantification. nih.govresearchgate.net ESI in negative ion mode has also been successfully used, offering low detection limits. researchgate.net

Mass Spectrometry Parameters: In tandem mass spectrometry, the instrument is typically operated in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion of this compound (m/z 303.2) and monitoring a specific product ion generated through fragmentation. This highly selective detection method minimizes interference from co-eluting compounds, leading to accurate quantification even at low concentrations. researchgate.net

LC-MS/MS methods have been developed for the analysis of a range of resin acids, including isomers of this compound, in complex matrices such as paper industry process waters and environmental samples. nih.govresearchgate.netresearchgate.netresearchgate.net These methods often achieve low limits of detection, in the nanogram-per-liter to microgram-per-liter range, and demonstrate good linearity, precision, and accuracy. nih.govresearchgate.netresearchgate.netpsu.edu A significant advantage of LC-MS over gas chromatography-based methods is that it often does not require derivatization, which simplifies sample preparation and avoids potential artifacts. nih.govresearchgate.netpsu.edu

ParameterOptimized ConditionReference
Chromatography Column C8, C18, Polar-embedded C12 nih.govresearchgate.netdiva-portal.org
Mobile Phase Water/Acetonitrile or Methanol with additives researchgate.netacs.org
Ionization Mode Negative Ion ESI or APCI nih.govresearchgate.netresearchgate.netdiva-portal.org
Detection Mode Multiple Reaction Monitoring (MRM) researchgate.net
Precursor Ion (m/z) 303.2 (for [M-H]⁻) nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis of Dihydroisopimaric

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound, providing detailed information about its carbon skeleton, stereochemistry, and conformation. cdnsciencepub.comresearchgate.net Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to fully characterize the molecule.

¹H NMR spectra provide information on the chemical environment of each proton, including their chemical shifts, coupling constants (J-values), and multiplicities. google.com For this compound derivatives, the signals for specific protons, such as H7 and H14, can be indicative of the stereochemistry at certain positions. nih.govd-nb.info

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), are used to establish connectivity and spatial relationships within the molecule. mdpi.com

COSY experiments reveal proton-proton coupling networks, helping to trace out spin systems within the molecule.

HSQC correlates directly bonded proton and carbon atoms. mdpi.com

HMBC shows correlations between protons and carbons over two or three bonds, which is critical for piecing together the carbon skeleton and assigning quaternary carbons. mdpi.com

NOESY provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule. mdpi.com

The use of lanthanide shift reagents can also aid in resolving overlapping signals and assigning resonances in the NMR spectra of complex molecules like diterpenoids. researchgate.net

Gas Chromatography (GC) and hyphenated techniques (e.g., GC-MS) for Dihydroisopimaric Analysis

Gas chromatography (GC) and its hyphenation with mass spectrometry (GC-MS) represent a classic and powerful approach for the analysis of volatile and semi-volatile compounds like this compound. researchgate.netfrontiersin.orggov.bc.ca However, due to the low volatility and polar nature of resin acids, derivatization is typically required prior to GC analysis. frontiersin.orggov.bc.ca

The most common derivatization procedure is methylation, which converts the carboxylic acid group into a more volatile methyl ester. gov.bc.ca Diazomethane or other reagents like Methyl-8 are used for this purpose. frontiersin.orggov.bc.ca The resulting methyl dihydroisopimarate is then amenable to analysis by GC.

The separation in GC is typically performed on a capillary column, with non-polar or medium-polarity stationary phases such as those based on dimethyl polysiloxane being common. gov.bc.ca Flame ionization detection (FID) can be used for quantification, but mass spectrometric detection offers greater selectivity and provides structural information. frontiersin.orgulisboa.pt

In GC-MS analysis, the electron ionization (EI) mass spectra of diterpenoid derivatives exhibit characteristic fragmentation patterns that can be used for identification by comparison with spectral libraries or published data. mdpi.comnih.govamolf.nlresearchgate.net The mass spectrum of methyl dihydroisopimarate will show a molecular ion peak and a series of fragment ions that are indicative of the pimarane (B1242903) skeleton.

While GC-MS offers excellent separation efficiency and sensitive detection, the need for derivatization can be a drawback. researchgate.net This extra step can be time-consuming and may introduce artifacts, such as the oxidation of certain resin acids. diva-portal.org For instance, one study found that the derivatization step in a GC/FID method led to the undesirable oxidation of abietic acid. diva-portal.org Nevertheless, GC-MS remains a widely used and valuable technique for the analysis of this compound, particularly in established methods and when high chromatographic resolution is required. frontiersin.orggov.bc.camdpi.com

TechniqueSample PreparationDetectionAdvantagesDisadvantagesReference
GC-FID Derivatization (e.g., methylation)Flame IonizationQuantitative, robustRequires derivatization, less selective than MS frontiersin.orgulisboa.pt
GC-MS Derivatization (e.g., methylation)Mass SpectrometryHigh selectivity, structural informationRequires derivatization, potential for artifacts researchgate.netfrontiersin.orggov.bc.camdpi.com

Development of Bioanalytical Assays for Dihydroisopimaric in Biological Research Samples

The development of bioanalytical assays for this compound is essential for studying its pharmacokinetics, metabolism, and potential biological effects in research settings. emerypharma.com These assays must be sensitive and selective enough to quantify the compound in complex biological matrices such as plasma, urine, or tissue homogenates. emerypharma.comijpsr.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant platform for bioanalytical assays of small molecules due to its high sensitivity, specificity, and throughput. nih.govresearchgate.netnih.gov The development and validation of a bioanalytical method for this compound would follow established regulatory guidelines and typically involve:

Sample Preparation: The goal of sample preparation is to extract this compound from the biological matrix and remove interfering substances like proteins and phospholipids. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). ijpsr.com The choice of method depends on the analyte's properties, the matrix, and the required sensitivity.

Chromatography and Mass Spectrometry: As described in section 8.2, an optimized LC-MS/MS method using MRM mode is employed for selective detection and quantification. An internal standard, a structurally similar compound added at a known concentration to all samples, is crucial for correcting for variations in extraction recovery and matrix effects.

Method Validation: A full validation according to regulatory guidelines (e.g., FDA or ICH M10) is necessary to ensure the reliability of the data. emerypharma.com This includes assessing the method's linearity, accuracy, precision, selectivity, recovery, matrix effect, and the stability of the analyte in the biological matrix under various storage and handling conditions. researchgate.net

While specific bioanalytical assays for this compound are not extensively detailed in the provided context, the principles for their development are well-established for related compounds. For example, a sensitive UHPLC-ESI-MS/MS method was developed for the quantification of resiniferatoxin, another diterpene, in rat plasma, demonstrating the feasibility of such assays for complex natural products. researchgate.net The development of robust bioanalytical methods will be critical for advancing the in-vivo research of this compound.

Dihydroisopimaric in Drug Discovery and Lead Compound Development: Preclinical Perspectives

Dihydroisopimaric as a Lead Scaffold for Novel Therapeutic Agents (Preclinical Stage)

Dihydroisopimaric acid, a pimarane-type diterpenoid, has emerged as a compelling scaffold for the development of new therapeutic agents in preclinical research. airuse.eugoogle.com Its rigid tricyclic core provides a unique three-dimensional structure that can be chemically modified to interact with various biological targets. Preclinical investigations have primarily focused on its potential as a modulator of large-conductance calcium-activated potassium (BK) channels and as a basis for novel anticancer agents. d-nb.infocolab.wsresearchgate.net

Derivatives of the closely related isopimaric acid have been synthesized and evaluated for their cytotoxic effects against several cancer cell lines. colab.wsresearchgate.net For instance, researchers have developed methods to create (E)-16-aryl-substituted derivatives and macroheterocyclic compounds containing a pimaran core. colab.wsresearchgate.net These new compounds demonstrated enhanced cytotoxicity against MCF-7 (breast cancer), U-87 MG (glioblastoma), and DU 145 (prostate cancer) cell lines when compared to the parent isopimaric acid. colab.ws Notably, some of these derivatives were found to be less toxic to non-cancer cells than the conventional chemotherapy drug doxorubicin, with the most active compound showing a GI50 (concentration for 50% growth inhibition) of 6.3 μM and a selectivity index greater than 15. colab.wsresearchgate.net This suggests that the pimarane (B1242903) scaffold is a promising starting point for developing more selective anticancer drugs.

The therapeutic potential of this compound and its analogs is also strongly linked to their ability to act as BK channel openers. d-nb.infothieme-connect.com These channels are involved in numerous physiological processes, and their modulation is a target for treating conditions like hypertension, asthma, and certain neurological disorders. thieme-connect.com Preclinical studies using human embryonic kidney (HEK) 293 cells expressing BK channels showed that this compound, among other pimarane derivatives, could induce substantial membrane hyperpolarization, a key indicator of channel activation. researchgate.netresearchgate.netresearchgate.net The activation of BK channels occurs in a concentration range of 1-10 μM. researchgate.netresearchgate.net This activity makes the dihydroisopimaric scaffold a valuable starting point for designing novel therapeutics targeting BK channel-related pathologies.

Table 1: Preclinical Cytotoxic Activity of Isopimaric Acid Derivatives

Cell LineCancer TypeKey FindingsReference
MCF-7Breast CancerSynthesized derivatives showed higher cytotoxicity compared to isopimaric acid. The most active compound had a GI50 value of 6.3 μM. colab.wsresearchgate.net
U-87 MGGlioblastomaDerivatives exhibited notable cytotoxicity. colab.ws
DU 145Prostate CancerDerivatives exhibited notable cytotoxicity. colab.ws

Hit-to-Lead Optimization Strategies for Dihydroisopimaric Derivatives

The process of converting a "hit" compound like this compound into a "lead" candidate involves systematic chemical modifications to enhance its therapeutic properties, a process known as hit-to-lead optimization. nih.govspirochem.com For this compound derivatives, this process focuses on improving potency, selectivity, and pharmacokinetic profiles through synthetic chemistry and structure-activity relationship (SAR) studies. mdpi.comnih.govnih.gov

Synthetic transformations are central to this optimization. Researchers have developed various methods for modifying the pimarane skeleton. researchgate.netd-nb.info These include the oxidation of methyl dihydroisopimarate to form 7,8-epoxy-derivatives and 7α-hydroxy-derivatives, or the introduction of a hydroxyl group at the 14α-position using selenium dioxide. researchgate.net Such modifications allow for the exploration of how different functional groups at specific positions on the tricyclic core affect biological activity. For example, the synthesis of new amides and esters using the carboxyl group of isopimaric acid has been explored to create derivatives with potential analgesic activity. researchgate.net

Structure-activity relationship studies are crucial for guiding these synthetic efforts. Preclinical research on pimarane compounds as BK channel openers has provided valuable SAR insights. psu.edu Studies comparing this compound with structurally similar compounds like abietic acid, sclareol, and methyl pimarate revealed that subtle structural differences significantly impact activity. researchgate.netresearchgate.net this compound and five other related compounds were effective BK channel activators, whereas abietic acid and others were inactive. researchgate.net This suggests that the specific arrangement of the vinyl or ethyl group at C-13 and the stereochemistry of the molecule are critical for interacting with the BK channel. psu.edu The marked difference in potency between closely related structures provides a foundation for designing more potent and selective modulators. psu.edu

Table 2: Structure-Activity Relationship of Pimarane Derivatives as BK Channel Activators

CompoundActivity on BK ChannelsKey Structural FeatureReference
This compoundActivePimarane scaffold with ethyl group at C-13 researchgate.netresearchgate.net
Pimaric acidActivePimarane scaffold with vinyl group at C-13 researchgate.netresearchgate.net
Isopimaric acidActiveIsomeric pimarane scaffold researchgate.netresearchgate.net
Abietic acidInactiveDifferent diterpene scaffold (abietane) researchgate.netresearchgate.net
SclareolInactiveLabdane (B1241275) diterpenoid structure researchgate.netresearchgate.net
Methyl pimarateInactiveEsterification of the carboxyl group researchgate.netresearchgate.net

Combination Studies of Dihydroisopimaric with Existing Research Compounds in Preclinical Models

Investigating the effects of a lead compound in combination with existing drugs is a critical step in preclinical development. Such studies can reveal synergistic or antagonistic interactions that may influence future therapeutic applications. While direct combination studies involving this compound are not extensively documented in the available literature, research on the closely related diterpene, isopimaric acid, provides relevant insights into how pimarane-type compounds might behave in combination therapies.

In a preclinical study, isopimaric acid was evaluated for its ability to potentiate the effects of various antibiotics against multidrug-resistant (MDR) and methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net The results showed that isopimaric acid did not enhance the activity of the tested antibiotics. researchgate.net

Furthermore, the study explored the combination of isopimaric acid with reserpine (B192253), a known efflux pump inhibitor. researchgate.net Efflux pumps are proteins that bacteria use to expel antibiotics, contributing to drug resistance. The expectation was that inhibiting these pumps would increase the intracellular concentration and efficacy of isopimaric acid. However, the combination of isopimaric acid and reserpine resulted in an antagonistic effect, leading to a two- to four-fold increase in the minimum inhibitory concentration (MIC), meaning the antibacterial activity was reduced. researchgate.net Spectroscopic analysis suggested that this antagonism might be due to the formation of a complex between isopimaric acid and reserpine, which could render the compounds inactive. researchgate.net These findings underscore the importance of conducting combination studies, as interactions can be unpredictable and are not always beneficial.

Potential for Dihydroisopimaric as a Biochemical Probe or Research Tool

Beyond its therapeutic potential, this compound serves as a valuable biochemical probe or research tool for studying specific biological pathways, primarily those involving ion channels. medchemexpress.com Its utility stems from its relatively specific mechanism of action as a modulator of large-conductance calcium-activated potassium (BK) channels. d-nb.infothieme-connect.com

This compound has been instrumental in elucidating the function and structure of BK channels. d-nb.info Research has shown that its ability to increase the open channel probability is dependent on the co-expression of both the channel's α and β subunits. d-nb.info This makes it a useful tool for distinguishing between BK channels composed only of the α subunit and those that also include the regulatory β subunit in different tissues and cell types. d-nb.info In contrast, other compounds like maxikdiol can activate the α subunit alone. d-nb.info

The compound's ability to induce membrane hyperpolarization in cells expressing BK channels provides a measurable functional output that can be monitored using techniques like voltage-sensitive dyes. thieme-connect.comresearchgate.net This allows researchers to use this compound to investigate the physiological consequences of BK channel activation in various preclinical models, such as those related to smooth muscle relaxation or neuronal excitability. psu.edu By selectively activating these channels, this compound helps to unravel their complex roles in cellular signaling and their contribution to different physiological and pathological states. researchgate.netpsu.edu

Emerging Research Frontiers and Future Directions for Dihydroisopimaric Studies

Investigation of Dihydroisopimaric's Role in Plant Defense Mechanisms and Chemical Ecology

Dihydroisopimaric acid is a component of a complex class of compounds known as resin acids. ualberta.ca These substances are crucial secondary metabolites in the sophisticated defense mechanisms of trees, particularly conifers. ualberta.ca They are produced to deter a variety of herbivores and pathogens as part of the plant's survival strategy. ualberta.ca The study of these defense mechanisms falls under the domain of chemical ecology, which examines the chemical interactions between living organisms and their environment.

The presence of resin acids, including this compound, in pulp and paper industry effluents and their subsequent accumulation in ecosystems highlights their environmental persistence and toxic effects on aquatic organisms. researchgate.net This underscores their ecological significance. Future research will likely focus on elucidating the specific role of this compound within the broader chemical arsenal (B13267) of plants. Investigations may explore its targeted effects on specific insects or microbial pathogens and how its production is regulated in response to environmental stressors. Understanding its function in plant defense could provide valuable insights into developing natural and more sustainable pesticides or crop protection agents.

Exploration of Epigenetic Modulation by this compound

Epigenetics refers to modifications to DNA that regulate gene activity without changing the DNA sequence itself. These modifications are crucial in health and disease, and there is growing interest in identifying natural compounds that can induce epigenetic changes. While the direct epigenetic effects of this compound have not yet been reported, research on related compounds and biological systems suggests this is a promising avenue for investigation. For instance, the progression of certain diseases involves epigenetic regulation, and natural compounds are being explored for their therapeutic potential in this area. researchgate.net Furthermore, mechanotransduction in vascular cells can lead to long-term transcriptomic and epigenetic regulation, a process involving various signaling molecules. researchgate.net

Given that some vendor datasheets for this compound list "Epigenetics" as a potential research area, it signals a recognized, albeit unexplored, potential. tsbiochem.cominvivochem.cninvivochem.com Future studies could use cell-based assays to screen for changes in DNA methylation, histone modification, or non-coding RNA expression following treatment with this compound. Such research could uncover novel mechanisms of action and open up new therapeutic possibilities in diseases with a strong epigenetic basis.

Application of Omics Technologies (e.g., Proteomics, Metabolomics) to this compound Research

Omics technologies, which allow for the large-scale study of biological molecules, are set to revolutionize research on natural products like this compound. Proteomics (the study of proteins) and metabolomics (the study of metabolites) can provide a comprehensive, system-wide view of the biological effects of a compound, helping to identify its targets and mechanisms of action. medchemexpress.com

While direct omics studies on this compound are scarce, research on related compounds demonstrates the power of these approaches. For example, proteomics has been used to study the mechanisms of the related compound isopimaric acid. researchgate.net Untargeted metabolomics has been applied to understand the effects of other diterpenoids, and targeted proteomics has been used to identify specific terpene synthases involved in resin acid production in conifers. ualberta.caresearchgate.net Cellular metabolomics using high-resolution mass spectrometry is a powerful tool to uncover the therapeutic mechanisms of natural compounds by identifying key metabolic changes within cells. nih.gov These technologies can be directly applied to this compound to map its interaction with cellular pathways comprehensively.

Omics TechnologyPotential Application to this compound ResearchExpected Outcome
Proteomics Identify proteins that bind to or are differentially expressed upon treatment with this compound.Discovery of direct molecular targets and affected signaling pathways (e.g., cell cycle, apoptosis).
Metabolomics Analyze global changes in cellular metabolites after exposure to the compound. nih.govElucidation of metabolic pathways modulated by this compound (e.g., lipid metabolism, energy production). researchgate.net
Transcriptomics Measure changes in gene expression (mRNA levels) in response to the compound.Identification of gene networks and regulatory mechanisms affected by the compound.
Integrated Omics Combine data from proteomics, metabolomics, and transcriptomics for a holistic view.A comprehensive understanding of the compound's system-wide biological impact and mechanism of action.

Advanced Delivery Systems for this compound in Research Models (e.g., Nanoformulations)

The translation of a promising compound from the laboratory to practical application often depends on the development of effective delivery systems. For a compound like this compound, which may have poor solubility or stability, advanced delivery systems such as nanoformulations are critical. These technologies can enhance bioavailability, improve targeting to specific tissues, and provide controlled release. mdpi.com

Currently, there is a lack of published research on specific nanoformulations for this compound. However, the field of drug delivery offers numerous established platforms that could be adapted. These include liposomes, polymeric nanoparticles, and self-assembled nanomaterials. mdpi.com Chemical modifications, such as the preparation of methyl esters of this compound, represent a foundational step toward creating derivatives suitable for incorporation into such delivery systems. researchgate.nettheinterstellarplan.commdpi.comresearchgate.net Future research in this area will be essential to enable in vivo studies and explore the compound's therapeutic potential in animal models.

Nanoformulation TypeDescriptionPotential Advantage for this compound
Liposomes Vesicles composed of a lipid bilayer, capable of encapsulating both hydrophilic and hydrophobic compounds.Improve solubility, protect from degradation, and facilitate cellular uptake.
Polymeric Nanoparticles Solid colloidal particles made from biodegradable polymers.Offer sustained and controlled release, with potential for surface modification for active targeting.
Solid Lipid Nanoparticles (SLNs) Particles made from solid lipids, combining advantages of polymeric nanoparticles and lipid emulsions.High stability, good biocompatibility, and potential for various administration routes.
Self-Assembled Conjugates Nanostructures formed by conjugating the compound to other molecules (e.g., polymers, peptides).Enhanced targeting capabilities and tunable pharmacokinetic profiles.

Unraveling Unexplored Biological Targets and Signaling Pathways of this compound

A key objective in natural product research is the identification of molecular targets and the signaling pathways through which a compound exerts its effects. For this compound, initial research has shown that it activates large-conductance Ca2+-activated K+ (BK) channels. researchgate.netinvivochem.comresearchgate.netthieme-connect.com This action is shared with several other pimarane-type diterpenes and results in the hyperpolarization of cell membranes. researchgate.netthieme-connect.com

While the interaction with BK channels is a significant finding, it is likely not the only biological activity of this compound. The broader family of pimarane (B1242903) diterpenes exhibits a wide range of biological effects, including cytotoxic, antimicrobial, and anti-inflammatory activities, suggesting the existence of multiple other molecular targets. mdpi.commdpi.comresearchgate.netfrontiersin.org For example, studies on the closely related isopimaric acid suggest it may affect mitochondrial oxidative phosphorylation and key cancer-related signaling pathways like EMT and Wnt. researchgate.net The frontier of research lies in moving beyond the known BK channel activity to uncover these unexplored targets and pathways. This will be crucial for understanding the full biological profile of this compound and identifying its most promising therapeutic applications.

Target StatusTarget/PathwayEvidence/Rationale
Known Target Large-Conductance Ca2+-activated K+ (BK) ChannelsDirectly demonstrated in multiple studies to be activated by this compound. researchgate.netinvivochem.comthieme-connect.com
Potential Unexplored Targets Mitochondrial Respiration PathwaysInferred from studies on related diterpenes like isopimaric acid, which targets mitochondrial oxidative phosphorylation. researchgate.net
Inflammatory Signaling Pathways (e.g., NF-κB, COX-2)Many diterpenes possess anti-inflammatory properties, suggesting interaction with key inflammatory mediators. mdpi.comsciopen.com
Cell Proliferation & Survival Pathways (e.g., Wnt, Akt)Cytotoxic activities reported for various pimarane diterpenes imply interference with pathways controlling cell growth and apoptosis. researchgate.netresearchgate.netfrontiersin.org

Integration of Artificial Intelligence and Machine Learning in this compound Research and Development

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by rapidly analyzing vast datasets to predict biological activities, identify targets, and optimize compounds. fnasjournals.comacs.orgmdpi.com These computational tools are particularly valuable in natural product research, where compound libraries are vast and structurally complex. nih.govijrpas.comnih.gov

AI/ML ApplicationDescriptionImpact on this compound R&D
Target Identification & Bioactivity Prediction Using ML models trained on known drug-target interactions to predict potential biological targets and activities for this compound. fnasjournals.comcas.orgRapidly generates hypotheses and narrows down experimental work to the most promising targets.
Virtual Screening Computationally docking this compound into the structures of thousands of proteins to predict binding affinity. ijrpas.comCost-effective, high-throughput method to discover novel and potentially unexpected molecular targets.
QSAR Modeling Developing models that correlate the chemical structure of this compound derivatives with their biological activity. fnasjournals.comGuides the design of new, optimized derivatives with enhanced potency or improved pharmacokinetic properties. ijrpas.com
Generative AI for De Novo Design Using generative models to design novel molecules based on the this compound scaffold with desired properties. acs.orgnih.govExpands the chemical space around the natural product to create new intellectual property and potentially superior drug candidates.

Q & A

Q. What are the standard laboratory protocols for synthesizing dihydroisopimaric acid, and how can researchers ensure reproducibility?

this compound is typically synthesized via acid-catalyzed cyclization of diterpenoid precursors. A validated method involves treating abietic acid derivatives with sulfuric acid to induce structural rearrangement, followed by purification via recrystallization or column chromatography . To ensure reproducibility, researchers should document reaction parameters (e.g., temperature, solvent ratios) and characterize intermediates using spectroscopic methods (e.g., 1^1H NMR, IR). Cross-referencing with published spectral data (e.g., X-ray crystallography in Herz & Blount, 1979) is critical for confirming structural fidelity .

Q. Which spectroscopic techniques are essential for characterizing this compound and its derivatives?

Key techniques include:

  • 1^1H and 13^{13}C NMR : To confirm hydrogen and carbon environments, particularly the lactone ring formation after acid treatment .
  • IR Spectroscopy : Identifies functional groups like carboxylic acids or lactones (e.g., C=O stretches at ~1700 cm1^{-1}) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns. High-resolution MS (HRMS) is recommended for novel derivatives .

Q. How does this compound serve as a precursor in diterpenoid biosynthesis studies?

this compound is a key intermediate in the biosynthesis of resin acids and structurally related terpenoids. Its bicyclic skeleton is enzymatically modified to produce bioactive compounds, such as callistrisic acid. Researchers often track isotopic labeling (e.g., 14^{14}C) in precursor feeding experiments to elucidate biosynthetic pathways .

Q. What are the common challenges in reproducing this compound synthesis, and how can they be mitigated?

Challenges include inconsistent yields due to variable reaction conditions (e.g., acid concentration, temperature). Mitigation strategies involve:

  • Standardizing Protocols : Adopt published methods verbatim (e.g., House, 1972) before optimization .
  • Purity Checks : Use thin-layer chromatography (TLC) to monitor reaction progress and confirm intermediate purity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in 1^11H NMR data for this compound derivatives?

Contradictions often arise from solvent effects, tautomerism, or impurities. To address this:

  • Variable Temperature NMR : Identify dynamic processes (e.g., conformational changes) affecting peak splitting .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton and carbon shifts .
  • Cross-Validation : Compare data with X-ray structures (e.g., Herz & Blount, 1979) to confirm assignments .

Q. What strategies optimize this compound synthesis for high-yield, scalable production?

Advanced optimization includes:

  • DoE (Design of Experiments) : Systematically vary parameters (e.g., catalyst loading, solvent polarity) to identify optimal conditions .
  • Microwave-Assisted Synthesis : Reduces reaction time and improves yield by enhancing energy transfer .
  • Green Chemistry Approaches : Substitute hazardous acids (e.g., H2_2SO4_4) with ionic liquids or solid acid catalysts .

Q. How does this compound’s stability under varying pH and temperature conditions impact experimental design?

The compound’s lactone ring is pH-sensitive, hydrolyzing in basic conditions. Researchers must:

  • Control Buffers : Use pH-stable solvents (e.g., anhydrous DMSO) for long-term storage .
  • Thermogravimetric Analysis (TGA) : Assess thermal degradation thresholds to define safe handling ranges .

Q. What advanced spectroscopic methods validate the stereochemistry of this compound derivatives?

  • X-ray Crystallography : Provides unambiguous stereochemical assignment .
  • Circular Dichroism (CD) : Correlates optical activity with chiral centers in absence of crystals .
  • NOESY NMR : Identifies spatial proximity of protons to infer 3D structure .

Q. How can computational modeling predict this compound’s reactivity in novel synthetic pathways?

  • DFT (Density Functional Theory) : Models transition states to predict reaction outcomes (e.g., lactonization energetics) .
  • Molecular Dynamics (MD) : Simulates solvent interactions and conformational flexibility .

Q. What role does this compound play in studying plant defense mechanisms, and how can this be experimentally validated?

The compound is implicated in resin biosynthesis, deterring herbivores. Validation methods include:

  • Gene Knockout Studies : Silence biosynthetic enzymes (e.g., diterpene synthases) and monitor metabolite depletion .
  • Bioassays : Test purified this compound against insect larvae to quantify antifeedant activity .

Methodological Guidelines

  • Data Reporting : Follow journal standards (e.g., Beilstein Journal of Organic Chemistry) to document experimental details, including raw spectral data and purity metrics .
  • Reproducibility : Archive synthetic protocols and characterization data in supplemental materials, citing prior studies (e.g., ApSimon et al., 1976) for benchmarking .
  • Ethical Compliance : Disclose all data manipulation steps (e.g., baseline correction in spectroscopy) to avoid misinterpretation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Dihydroisopimaric acid
Reactant of Route 2
Dihydroisopimaric acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.